molecular formula C24H26ClFN4OS B2703807 N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189702-04-2

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2703807
CAS No.: 1189702-04-2
M. Wt: 473.01
InChI Key: WBZXFZRYIGKGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]decane core substituted with ethyl and 4-fluorophenyl groups. The thioacetamide linkage bridges the spiro system to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4OS/c1-3-30-13-11-24(12-14-30)28-22(17-7-9-18(26)10-8-17)23(29-24)32-15-21(31)27-20-6-4-5-19(25)16(20)2/h4-10H,3,11-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZXFZRYIGKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound with potential biological applications. Its structure suggests possible interactions with biological targets, warranting investigation into its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H26_{26}ClFN4_{4}OS
  • Molecular Weight : 473.0 g/mol
  • CAS Number : 1189702-04-2

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

Antitumor Activity

Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For instance, derivatives of triazaspiro compounds have been reported to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Compounds containing thioacetamide moieties have shown antimicrobial activity against various pathogens. This is particularly relevant for addressing antibiotic resistance in bacterial strains. In vitro studies are needed to evaluate the effectiveness of this compound against specific bacteria and fungi.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Potential to induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways in tumor cells has been observed with related compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyFindings
Study 1Demonstrated significant cytotoxicity against L1210 leukemia cells with IC50 values indicating effective dose ranges.
Study 2Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
Study 3Investigated the effect on cell cycle dynamics in breast cancer cell lines, showing G2/M phase arrest and increased apoptosis markers.

Comparison with Similar Compounds

2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

This analogue () shares the triazaspiro core and thioacetamide linker but differs in aromatic substituents:

  • 4-Chlorophenyl vs. 4-fluorophenyl on the triazaspiro ring.
  • 2,3-Dimethylphenyl vs. 3-chloro-2-methylphenyl on the acetamide moiety. Chlorine’s higher electronegativity compared to fluorine could enhance halogen bonding in target interactions .

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides ()

Compounds such as (E)-N-[5-(4-fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] acetamide (4f) and analogues feature indole cores with trifluoroacetyl groups. The trifluoroacetyl group may confer enhanced stability or altered pharmacokinetics compared to the thio-linked spiro system .

Spirocyclic Derivatives with Varied Core Structures

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)

This compound () replaces the triazaspiro core with a diazaspiro system and introduces a piperazine-propyl chain. The absence of sulfur and the presence of a diketone moiety suggest divergent reactivity and target profiles. Piperazine derivatives are often associated with CNS activity, implying possible differences in biological targets compared to the triazaspiro-thioacetamide scaffold .

7-Oxa-9-aza-spiro[4.5]decane Derivatives ()

Spiro compounds like 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate oxygen and nitrogen heteroatoms. The oxa-aza system may enhance polarity, affecting solubility and blood-brain barrier penetration relative to the triazaspiro-thioacetamide structure .

Functional Group Comparisons

Thioacetamide vs. Carboxamide Linkers

The thioacetamide group in the target compound contrasts with carboxamide linkages in pesticides like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (). The sulfur atom in thioacetamide may increase susceptibility to oxidation but could enhance interactions with metal-containing enzymes .

Halogenated Aromatic Rings

The 4-fluorophenyl and 3-chloro-2-methylphenyl groups in the target compound parallel substituents in 3-chloro-N-phenyl-phthalimide () and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ). Fluorine’s small size and high electronegativity often improve metabolic stability, while chlorine may enhance hydrophobic interactions .

Data Tables

Table 1: Structural and Substituent Comparison

Compound Name Core Structure Key Substituents Functional Groups
Target Compound 1,4,8-Triazaspiro[4.5]decane 8-Ethyl, 3-(4-fluorophenyl), N-(3-chloro-2-methylphenyl) Thioacetamide
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]decane 8-Ethyl, 3-(4-chlorophenyl), N-(2,3-dimethylphenyl) Thioacetamide
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-Diazaspiro[4.5]decane 8-Phenyl, 3-(3-(4-phenylpiperazin-1-yl)propyl) Diketone, Piperazine
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) Indole 4-Fluorostyryl, 3-(trifluoroacetyl), 2-(4-fluorophenyl) Trifluoroacetyl, Acetamide

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely employs methods similar to those in (e.g., TFAA-mediated acetylation) and (thioether formation).
  • Structural Insights : NMR comparisons () suggest that substituent-induced chemical shift changes (e.g., in regions A and B) could guide structural elucidation of analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.